![molecular formula C12H14N2O B7536587 N-(1H-Indol-2-ylmethyl)propanamide](/img/structure/B7536587.png)
N-(1H-Indol-2-ylmethyl)propanamide
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Overview
Description
N-(1H-Indol-2-ylmethyl)propanamide, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a derivative of indole, a naturally occurring compound found in many plants and animals.
Mechanism of Action
The mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide is not fully understood, but it is believed to act by inhibiting enzymes involved in DNA synthesis and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1H-Indol-2-ylmethyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-(1H-Indol-2-ylmethyl)propanamide has also been shown to activate the p53 pathway, a tumor suppressor pathway that is often mutated in cancer cells. Additionally, N-(1H-Indol-2-ylmethyl)propanamide has been shown to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-Indol-2-ylmethyl)propanamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially valuable tool for cancer research. However, one limitation of using N-(1H-Indol-2-ylmethyl)propanamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1H-Indol-2-ylmethyl)propanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of N-(1H-Indol-2-ylmethyl)propanamide. Another area of interest is the investigation of N-(1H-Indol-2-ylmethyl)propanamide's potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide and its potential side effects.
Conclusion
In conclusion, N-(1H-Indol-2-ylmethyl)propanamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it a valuable tool for cancer research. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of N-(1H-Indol-2-ylmethyl)propanamide involves a multi-step process that starts with the reaction of indole with chloroacetyl chloride to form N-(chloroacetyl)indole. This intermediate product is then reacted with 2-propanolamine to yield N-(1H-Indol-2-ylmethyl)propanamide. The overall yield of this process is approximately 50%.
Scientific Research Applications
N-(1H-Indol-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(1H-Indol-2-ylmethyl)propanamide has also been investigated for its anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,2,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWFXDMFOMGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)propanamide |
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